5-Chloro-2-(difluoromethoxy)pyridine

Description

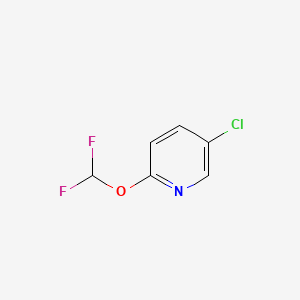

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(difluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2NO/c7-4-1-2-5(10-3-4)11-6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGYJVBYGSWAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735475 | |

| Record name | 5-Chloro-2-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214323-40-6 | |

| Record name | 5-Chloro-2-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 5-Chloro-2-(difluoromethoxy)pyridine (CAS 1214323-40-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2-(difluoromethoxy)pyridine, a fluorinated pyridine derivative of increasing interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis, and potential applications, with a focus on providing practical information for laboratory and development settings.

Core Chemical and Physical Data

This compound is a halogenated and fluorinated pyridine derivative. The strategic incorporation of a chlorine atom and a difluoromethoxy group onto the pyridine scaffold significantly influences its physicochemical properties, making it a valuable building block in the synthesis of novel compounds with potential therapeutic applications. The difluoromethoxy group, in particular, is a bioisostere of a hydroxyl or thiol group but with increased lipophilicity and metabolic stability, properties that are highly desirable in drug candidates.[1][2][3]

| Property | Value | Source |

| CAS Number | 1214323-40-6 | [4] |

| Molecular Formula | C₆H₄ClF₂NO | [4] |

| Molecular Weight | 179.55 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 170.9 ± 35.0 °C (Predicted) | [5] |

| Density | 1.382 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | -1.05 ± 0.29 (Predicted) | [5] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [5] |

Synthesis and Experimental Protocols

A plausible synthetic route starts with 5-chloro-2-hydroxypyridine. The difluoromethoxylation can be achieved using a difluoromethylating agent.

General Experimental Protocol for Difluoromethoxylation of a Hydroxypyridine:

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

5-chloro-2-hydroxypyridine

-

A suitable difluoromethylating agent (e.g., sodium chlorodifluoroacetate, diethyl (bromodifluoromethyl)phosphonate)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

An appropriate solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

-

Inert gas atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

To a solution of 5-chloro-2-hydroxypyridine in an anhydrous solvent under an inert atmosphere, add the base portion-wise at a controlled temperature (e.g., 0 °C).

-

Stir the mixture for a specified time to allow for the formation of the corresponding pyridinolate salt.

-

Add the difluoromethylating agent to the reaction mixture.

-

The reaction is then heated to a specific temperature and monitored for completion using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS)).

-

Upon completion, the reaction is quenched, and the product is extracted using a suitable organic solvent.

-

The organic layers are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is then purified using a suitable technique, such as column chromatography, to yield the pure this compound.

Logical Workflow for Synthesis:

Spectroscopic Data

As of the latest available information, detailed experimental spectroscopic data such as ¹H NMR and ¹³C NMR for this compound (CAS 1214323-40-6) are not publicly available. Researchers are advised to perform their own spectral analysis upon synthesis and purification to confirm the structure. The expected spectral features would include signals corresponding to the pyridine ring protons and the characteristic triplet for the difluoromethoxy proton in ¹H NMR, and corresponding carbon signals in ¹³C NMR with C-F coupling.

Applications in Drug Development

Fluorinated pyridine derivatives are of significant interest in drug discovery. The introduction of fluorine atoms or fluorine-containing moieties can modulate key properties of a molecule, including:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.[2][3]

-

Lipophilicity: Fluorination can increase the lipophilicity of a compound, which can affect its absorption, distribution, and ability to cross cell membranes.[2][3]

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of a drug.[2][3]

While specific biological activities or targets for this compound have not been reported in the reviewed literature, its structural motifs are present in various bioactive molecules.[5] It serves as a valuable building block for the synthesis of more complex molecules for screening in various therapeutic areas. The presence of the chloro and difluoromethoxy groups provides handles for further chemical modifications and library synthesis.

Potential Drug Discovery Workflow:

Conclusion

This compound is a promising building block for medicinal chemistry and drug discovery. Its unique combination of a chlorinated and difluoromethoxylated pyridine core offers the potential to synthesize novel compounds with enhanced pharmacological properties. While detailed experimental and biological data for this specific compound are currently limited in the public domain, this guide provides a foundational understanding of its properties and potential applications, serving as a valuable resource for researchers in the field. Further investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential in the development of new therapeutics.

References

Technical Guide: Physicochemical Properties of 5-Chloro-2-(difluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(difluoromethoxy)pyridine is a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom and a difluoromethoxy group, imparts specific electronic and lipophilic properties that can influence its biological activity and pharmacokinetic profile. This technical guide provides a summary of its known physicochemical properties, outlines general experimental protocols for their determination, and presents a logical workflow for its analysis.

Core Physicochemical Properties

The following table summarizes the available physicochemical data for this compound. It is important to note that much of the currently available data is predicted through computational models and awaits experimental verification.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClF₂NO | ChemScene[1] |

| Molecular Weight | 179.55 g/mol | ChemScene[1] |

| Appearance | Colorless to light yellow liquid | ChemicalBook[2] |

| Boiling Point | 170.9 ± 35.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.382 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| pKa | -1.05 ± 0.29 (Predicted) | ChemicalBook[2] |

| LogP | 2.3364 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 22.12 Ų | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

Experimental Protocols

Determination of Melting and Boiling Points

-

Melting Point: For solid derivatives, the melting point can be determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

-

Boiling Point: The boiling point of the liquid can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded as the boiling point. For small sample amounts, micro-boiling point determination methods can be employed.

Density Measurement

The density of liquid this compound can be determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature, and the density is calculated.

Solubility Assessment

The solubility of the compound can be determined in various solvents (e.g., water, ethanol, DMSO, acetone). A saturated solution is prepared by adding an excess of the compound to the solvent and allowing it to equilibrate. The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration or by UV-Vis spectrophotometry. In potentiometric titration, a solution of the compound is titrated with a standard acid or base, and the pH is monitored. The pKa is determined from the titration curve. The spectrophotometric method relies on the change in the UV-Vis spectrum of the compound as a function of pH.

Measurement of LogP

The partition coefficient (LogP), a measure of lipophilicity, can be determined using the shake-flask method. The compound is partitioned between n-octanol and water. The concentrations of the compound in both phases are measured after equilibration, and the LogP is calculated as the logarithm of the ratio of the concentrations. Alternatively, reversed-phase HPLC can be used to estimate the LogP by correlating the retention time with that of compounds with known LogP values.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

Plausible Synthesis Route

While a specific synthesis for this compound is not detailed in the provided search results, a plausible synthetic approach can be inferred from related chemistries. A potential route could involve the reaction of 5-chloro-2-hydroxypyridine with a difluoromethylating agent.

Conclusion

This compound is a compound with potential applications in drug discovery. The physicochemical properties outlined in this guide provide a foundational understanding for researchers. However, the reliance on predicted data highlights the need for thorough experimental verification to enable its effective use in the development of new chemical entities. The provided experimental frameworks and logical workflows offer a starting point for such investigations.

References

An In-depth Technical Guide to the Molecular Structure of 5-Chloro-2-(difluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of 5-Chloro-2-(difluoromethoxy)pyridine. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines factual information from chemical suppliers with predicted data derived from computational models and analysis of analogous structures. This document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Chemical Identity and Physical Properties

This compound is a halogenated pyridine derivative. The presence of the difluoromethoxy group is of particular interest in medicinal chemistry as it can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClF₂NO | ChemScene[1] |

| Molecular Weight | 179.55 g/mol | ChemScene[1] |

| CAS Number | 1214323-40-6 | ChemScene[1] |

| SMILES | FC(F)OC1=NC=C(Cl)C=C1 | ChemScene[1] |

| Appearance | Colorless to light yellow liquid (Predicted) | ChemicalBook[2] |

| Boiling Point | 170.9±35.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.382±0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| pKa | -1.05±0.29 (Predicted) | ChemicalBook[2] |

Molecular Structure

The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom at the 5-position and a difluoromethoxy group at the 2-position.

Hypothetical Synthesis Protocol

Step 1: Synthesis of 5-Chloropyridin-2-ol

This intermediate can be synthesized from 2-amino-5-chloropyridine via a diazotization reaction followed by hydrolysis.

Step 2: Difluoromethoxylation of 5-Chloropyridin-2-ol

The difluoromethoxy group can be introduced by reacting 5-Chloropyridin-2-ol with a suitable difluoromethylating agent, such as sodium chlorodifluoroacetate, in the presence of a base and a suitable solvent.

Detailed Experimental Protocol (Hypothetical):

Materials:

-

2-Amino-5-chloropyridine

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Sodium chlorodifluoroacetate (ClCF₂COONa)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Synthesis of 5-Chloropyridin-2-ol:

-

Dissolve 2-amino-5-chloropyridine in aqueous sulfuric acid at 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 1 hour.

-

Heat the mixture to 80-90 °C and maintain for 2 hours.

-

Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 5-chloropyridin-2-ol.

-

-

Synthesis of this compound:

-

To a solution of 5-chloropyridin-2-ol in DMF, add potassium carbonate and sodium chlorodifluoroacetate.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to obtain this compound.

-

Predicted Spectroscopic Data

In the absence of published experimental spectra, the following data are predicted based on the analysis of similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.1 - 8.3 | d | ~2.5 | H-6 |

| 7.7 - 7.9 | dd | ~8.5, 2.5 | H-4 | |

| 6.9 - 7.1 | d | ~8.5 | H-3 | |

| 6.5 - 7.5 | t | ~73 (2JHF) | OCHF₂ | |

| ¹³C | ~160 | t (2JCF) | ~30 | C-2 |

| ~110 | t (1JCF) | ~260 | OCHF₂ | |

| ~148 | s | C-6 | ||

| ~140 | s | C-4 | ||

| ~125 | s | C-5 | ||

| ~115 | s | C-3 | ||

| ¹⁹F | -80 to -100 | d (2JFH) | ~73 | OCF₂H |

Infrared (IR) Spectroscopy:

| Predicted Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3100 - 3000 | C-H stretching (aromatic) |

| 1600 - 1450 | C=C and C=N stretching (pyridine ring) |

| 1250 - 1000 | C-O-C stretching (ether) and C-F stretching |

| 850 - 750 | C-Cl stretching |

Mass Spectrometry (MS):

| m/z | Assignment |

| 179/181 | [M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotope pattern) |

| 130 | [M - CHF₂]⁺ |

| 99/101 | [M - OCHF₂ - H]⁺ |

Potential Applications and Research Directions

Halogenated and fluorinated pyridines are important scaffolds in medicinal chemistry and agrochemistry. The unique properties conferred by the difluoromethoxy group suggest that this compound could be a valuable building block for the synthesis of novel bioactive molecules. Further research is warranted to:

-

Develop and optimize a reliable synthetic protocol.

-

Fully characterize the compound using modern analytical techniques to confirm its structure and purity.

-

Investigate its biological activity in various assays to explore its potential as a lead compound in drug discovery or as an agrochemical.

Disclaimer: The experimental protocols and spectroscopic data presented in this guide are hypothetical and predicted. They are intended for informational purposes and should be used as a starting point for experimental design. All laboratory work should be conducted with appropriate safety precautions.

References

Technical Guide: Spectral Analysis of 5-Chloro-2-(difluoromethoxy)pyridine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines the spectral characterization of 5-Chloro-2-(difluoromethoxy)pyridine (CAS No. 1214323-40-6). Due to the limited availability of public domain experimental data, this guide provides a summary of expected spectral data based on the chemical structure, alongside generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A logical workflow for the acquisition and analysis of such spectral data is also presented.

Introduction

This compound is a halogenated pyridine derivative. Its molecular formula is C₆H₄ClF₂NO, with a molecular weight of approximately 179.55 g/mol .[1] Such compounds are of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the difluoromethoxy group and the chloro-substituted pyridine ring. Accurate spectral characterization is crucial for confirming the identity, purity, and structure of synthesized batches of this compound.

Predicted Spectral Data

The following tables summarize the expected spectral data for this compound based on its structure. These are not experimentally verified values.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | Doublet | 1H | H-6 |

| ~7.8 | Doublet of Doublets | 1H | H-4 |

| ~7.0 | Doublet | 1H | H-3 |

| ~6.8 | Triplet | 1H | -OCHF₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-2 |

| ~150 | C-6 |

| ~140 | C-4 |

| ~125 | C-5 |

| ~115 | C-3 |

| ~110 (t) | -OCHF₂ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3100-3000 | C-H stretch (aromatic) |

| 1600-1450 | C=C and C=N stretching (pyridine ring) |

| 1250-1000 | C-O-C stretch and C-F stretch |

| 850-750 | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 179/181 | [M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotope pattern) |

| Various | Fragmentation pattern corresponding to loss of functional groups |

Experimental Protocols

The following are generalized protocols for acquiring the spectral data.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

3.2 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Neat Liquid: A drop of the liquid sample is placed between two KBr or NaCl plates.

-

Solid Film: If the sample is a low-melting solid, it can be melted and spread as a thin film on a salt plate. For higher melting solids, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.

-

-

Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates or KBr pellet is recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions and relative intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.

3.3 Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation. Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques.

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Acquisition:

-

GC-MS: The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

-

Direct Infusion ESI-MS: The sample solution is directly infused into the ESI source.

-

-

Data Analysis: The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for chlorine-containing fragments.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectral characterization of a chemical compound like this compound.

References

5-Chloro-2-(difluoromethoxy)pyridine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for 5-Chloro-2-(difluoromethoxy)pyridine (CAS No. 1214323-40-6). It is intended for use by trained professionals in a laboratory or industrial setting. All users should consult the most up-to-date Safety Data Sheet (SDS) from their supplier before handling this chemical and adhere to all applicable local, state, and federal regulations. Much of the specific toxicological data for this compound is not publicly available; therefore, this guide incorporates safety information from structurally similar compounds and general principles of chemical safety.

Chemical and Physical Properties

Limited experimental data is available for the physical and chemical properties of this compound. The following table summarizes predicted values and data from Safety Data Sheets.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClF₂NO | ChemScene[1] |

| Molecular Weight | 179.55 g/mol | ChemScene[1] |

| Appearance | Colorless to light yellow liquid | ChemicalBook[2] |

| Boiling Point (Predicted) | 170.9 ± 35.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.382 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | -1.05 ± 0.29 | ChemicalBook[2] |

| Storage Temperature | 2-8°C, under inert atmosphere | BLD Pharm[3] |

Hazard Identification and Classification

While a specific GHS classification for this compound is not consistently available across all sources, related compounds such as 5-Chloro-2,3-difluoropyridine are classified as flammable liquids, harmful if swallowed, and harmful to aquatic life with long-lasting effects.[4] Based on the available information, the following hazards should be considered:

-

Acute Oral Toxicity: May be harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

Due to the lack of comprehensive toxicological data, this compound should be handled with care, assuming it may have other unknown hazardous properties.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. The selection of PPE is contingent on the potential for exposure.

Recommended PPE:

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.

-

Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or tasks with a higher risk of splashing, chemical-resistant coveralls may be necessary.

-

-

Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhalation and a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.

Safe Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Use non-sparking tools and take precautionary measures against static discharge.[5]

-

Do not eat, drink, or smoke in the handling area.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from heat, sparks, and open flames.

-

Store under an inert atmosphere (e.g., nitrogen or argon).[3]

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Accidental Release Measures

Personal Precautions:

-

Evacuate personnel from the spill area.

-

Wear appropriate personal protective equipment (see Section 3).

-

Ensure adequate ventilation.

-

Eliminate all ignition sources.

Environmental Precautions:

-

Prevent the chemical from entering drains, sewers, or waterways.

Methods for Cleaning Up:

-

For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[5]

-

For large spills, dike the area to contain the spill and follow the facility's emergency response plan.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Thermal decomposition may produce toxic and irritating gases, including nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information

-

General Toxicity: Halogenated pyridines can cause irritation to the skin, eyes, and respiratory tract. Harmful effects may occur if swallowed.

-

Mutagenicity: Some halogenated pyridines have shown mutagenic activity in the Ames test, particularly those with a halogen at the 2-position.

-

Cytotoxicity: Studies on chloropyridines have indicated potential for cytotoxicity and clastogenicity, with the position of the chlorine atom influencing the toxic effects.

Given the limited data, it is prudent to handle this compound as potentially toxic and to minimize all routes of exposure.

Experimental Protocols for Safety Assessment

For laboratories equipped to conduct toxicological assessments, the following standard OECD guidelines provide a framework for evaluating the safety of chemicals like this compound.

Table of Experimental Protocols for Toxicity Testing

| Test | OECD Guideline | Brief Description |

| Acute Oral Toxicity | 420, 423, 425 | These guidelines describe methods for determining the acute oral toxicity of a substance, which can be used to classify the chemical and estimate its LD50. The methods involve administering the substance to animals and observing for mortality and clinical signs of toxicity. |

| Skin Irritation | 439 | This in vitro test method uses reconstructed human epidermis (RhE) models to assess the potential of a chemical to cause skin irritation. It evaluates cell viability after exposure to the test substance. |

| Eye Irritation | 492 | This in vitro test method utilizes reconstructed human cornea-like epithelium (RhCE) models to identify chemicals that may cause serious eye damage or irritation. |

| Bacterial Reverse Mutation Test (Ames Test) | 471 | This test uses strains of Salmonella typhimurium and Escherichia coli to detect gene mutations caused by a chemical, providing an indication of its mutagenic potential. |

| In Vitro Cytotoxicity | N/A (General Methods) | Various in vitro assays (e.g., MTT, Neutral Red Uptake) can be used to assess the cytotoxicity of a compound on cultured cells. These tests measure endpoints such as cell viability and membrane integrity. |

Note: These are general guidelines, and the specific experimental design may need to be adapted for the test substance. All animal testing should be conducted in compliance with ethical guidelines and regulations.

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, state, and federal regulations. Do not allow the chemical to enter the environment. Waste should be handled by a licensed professional waste disposal service.

References

- 1. WO2018030466A1 - è¤ç´ ç°ååç© - Google Patents [patents.google.com]

- 2. Pyridine 5-chloro-2-nitro | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

A Technical Guide to 5-Chloro-2-(difluoromethoxy)pyridine for Drug Development Professionals

An In-depth Analysis of Suppliers, Pricing, and Synthetic Methodologies for a Key Pharmaceutical Building Block

For researchers and scientists engaged in the dynamic field of drug discovery and development, access to high-quality, well-characterized chemical intermediates is paramount. 5-Chloro-2-(difluoromethoxy)pyridine, a fluorinated pyridine derivative, has emerged as a valuable building block in medicinal chemistry. Its unique structural features, including the electron-withdrawing difluoromethoxy group and the reactive chlorine atom, make it an attractive scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the current supplier landscape, pricing details, and a detailed experimental protocol for the synthesis of this compound, tailored for professionals in the pharmaceutical industry.

Supplier and Pricing Landscape

A critical aspect for any research and development program is the reliable sourcing of starting materials. A survey of chemical suppliers reveals a number of vendors offering this compound (CAS No. 1214323-40-6). The pricing and availability can vary, and researchers are advised to contact suppliers directly for the most current information and to inquire about bulk quantities. The following table summarizes publicly available data from several suppliers.

| Supplier | Product Code | Purity | Quantity | List Price (USD) |

| Cenmed | C007B-517152 | ≥95% | 10g | $554.40[1] |

| ChemScene | CS-0107232 | ≥97% | - | Contact for price[2] |

| BLD Pharm | BD01108964 | - | - | Contact for price[3] |

| Laibo Chem | LB562979BR | ≥95% | 10g | Contact for price[4] |

Note: Prices are subject to change and may not include shipping and handling fees. Purity levels are as stated by the supplier. It is recommended to request a certificate of analysis for verification.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Materials and Reagents:

-

5-Chloro-2-hydroxypyridine

-

Sodium chlorodifluoroacetate (or other suitable difluoromethylating agent)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 5-Chloro-2-hydroxypyridine (1.0 equivalent) and potassium carbonate (2.0 equivalents) in anhydrous N,N-dimethylformamide (DMF), add sodium chlorodifluoroacetate (1.5 equivalents).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Role in Drug Discovery and Development

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance various pharmacological properties. The difluoromethoxy group, in particular, can improve metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, potentially leading to improved oral bioavailability and target engagement. This compound serves as a versatile starting material for introducing this beneficial moiety into a wide range of molecular scaffolds.

The typical drug discovery and development process where such a building block would be utilized is outlined in the following workflow.

Caption: A simplified workflow of the drug discovery and development process.

The chlorine atom at the 5-position of the pyridine ring provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize the properties of a lead compound.

Caption: Role of this compound in generating diverse scaffolds.

References

In-Depth Technical Guide to the Reactivity of 5-Chloro-2-(difluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 5-Chloro-2-(difluoromethoxy)pyridine, a key building block in modern medicinal chemistry and materials science. The document details its principal reaction pathways, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by providing detailed experimental protocols, quantitative data, and visual representations of its chemical behavior.

Introduction

This compound is a halogenated pyridine derivative of significant interest in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position, an electron-withdrawing difluoromethoxy group, and the inherent electronic properties of the pyridine ring, imparts a versatile reactivity profile. This makes it a valuable synthon for the introduction of the difluoromethoxypyridinyl moiety into a wide range of molecular scaffolds. The presence of the difluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this compound particularly relevant in the field of pharmaceutical research.

The primary modes of reactivity for this compound are centered around the C-Cl bond at the 2-position. This position is activated towards nucleophilic attack due to the electron-withdrawing nature of both the adjacent nitrogen atom in the pyridine ring and the difluoromethoxy group. Consequently, the chlorine atom can be readily displaced by a variety of nucleophiles. Furthermore, the C-Cl bond is amenable to participation in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical synthesis.

| Property | Value |

| CAS Number | 1214323-40-6 |

| Molecular Formula | C₆H₄ClF₂NO |

| Molecular Weight | 179.55 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 170.9 ± 35.0 °C (Predicted) |

| Density | 1.382 ± 0.06 g/cm³ (Predicted) |

| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C |

| pKa | -1.05 ± 0.29 (Predicted) |

Core Reactivity

The reactivity of this compound is dominated by two main classes of reactions: nucleophilic aromatic substitution (SNA r) and palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, further enhanced by the difluoromethoxy group, facilitates these transformations at the C-Cl bond.

Nucleophilic Aromatic Substitution (SNA r)

The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by a variety of nucleophiles. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing pyridine nitrogen and the difluoromethoxy group. Common nucleophiles include amines, alcohols, and thiols.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMSO, DMF, or NMP) is added the desired amine (1.0-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5-2.0 eq).

-

The reaction mixture is heated to a temperature ranging from 80 to 150 °C.

-

The progress of the reaction is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-5-(difluoromethoxy)pyridine derivative.

Quantitative Data for Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Ammonia | 2-Amino-5-(difluoromethoxy)pyridine | Aqueous ammonia, 100-125 °C, autoclave | Not Reported |

| Morpholine | 4-(2-(Difluoromethoxy)pyridin-5-yl)morpholine | K₂CO₃, DMSO, 120 °C | Not Reported |

| Sodium Methoxide | 2,5-Bis(difluoromethoxy)pyridine | NaH, Methanol, THF, 60 °C | Not Reported |

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond of this compound can be effectively functionalized using a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of C-C and C-N bonds and are widely used in the synthesis of complex molecules.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a boronic acid or ester. This reaction is highly versatile and tolerates a wide range of functional groups.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a ligand (if necessary), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 eq).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system (e.g., dioxane/water, toluene, or DMF) is added.

-

The reaction mixture is heated to a temperature between 80 and 120 °C.

-

The reaction is monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography to yield the desired biaryl product.

The Buchwald-Hartwig amination allows for the formation of a C-N bond between this compound and a primary or secondary amine. This reaction is a powerful alternative to classical nucleophilic substitution methods.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.0-1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOtBu, K₃PO₄).

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to a temperature between 80 and 110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture, dilute with a suitable solvent, and filter through a pad of celite.

-

The filtrate is concentrated, and the residue is purified by column chromatography.

Quantitative Data for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Product | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | 5-Phenyl-2-(difluoromethoxy)pyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | Not Reported |

| Buchwald-Hartwig | Aniline | N-Phenyl-2-(difluoromethoxy)pyridin-5-amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Not Reported |

| Sonogashira | Phenylacetylene | 5-(Phenylethynyl)-2-(difluoromethoxy)pyridine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | Not Reported |

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the core reactivity of this compound.

Caption: Nucleophilic Aromatic Substitution Pathway.

Caption: Palladium-Catalyzed Cross-Coupling Reactions.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the fields of drug discovery and materials science. Its reactivity is primarily characterized by nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions at the 2-position. This guide provides a foundational understanding of its chemical behavior, along with general experimental protocols to aid in the design and execution of synthetic routes. Further investigation into specific reaction conditions and the exploration of a broader range of coupling partners will undoubtedly continue to expand the utility of this important synthetic intermediate.

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-Chloro-2-(difluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(difluoromethoxy)pyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. The difluoromethoxy group can enhance metabolic stability, lipophilicity, and cell membrane permeability of drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents at the 5-position of the pyridine ring. This document provides detailed application notes and generalized protocols for the Suzuki coupling of this compound with a range of boronic acids and their derivatives.

The protocols provided are based on established methods for structurally similar chloropyridines, as specific literature for this substrate is not widely available.[1] These guidelines are intended to serve as a robust starting point for reaction development and optimization.

Key Challenges and Considerations

-

C-Cl Bond Activation: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in Suzuki-Miyaura couplings. This necessitates the use of more active catalytic systems. The presence of the electron-withdrawing difluoromethoxy group at the 2-position can influence the reactivity of the C-Cl bond, requiring careful optimization of the catalyst and reaction conditions.[1][2]

-

Catalyst Selection: The choice of the palladium precursor and, critically, the phosphine ligand is paramount for a successful coupling. Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition of the aryl chloride to the palladium(0) center, which is a key step in the catalytic cycle.[3][4]

-

Base and Solvent Effects: The selection of an appropriate base and solvent system is crucial for an efficient reaction. The base not only participates in the transmetalation step but can also influence catalyst stability and side reactions. The solvent must be capable of dissolving the reactants and facilitating the reaction at the desired temperature.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClF₂NO | [5] |

| Molecular Weight | 179.55 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 170.9±35.0 °C (Predicted) | [6] |

| Density | 1.382±0.06 g/cm³ (Predicted) | [6] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [6] |

General Reaction Scheme

Caption: General scheme of the Suzuki coupling reaction.

Recommended Catalytic Systems and Reaction Conditions

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound based on analogous reactions with other chloropyridines.[1][7]

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Palladium Precursor | Pd₂(dba)₃ | Pd(OAc)₂ | PdCl₂(dppf) |

| Ligand | XPhos | SPhos | dppf |

| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ |

| Solvent System | 1,4-Dioxane/H₂O (4:1) | Toluene | Acetonitrile/H₂O (4:1) |

| Temperature | 100 °C | 110 °C | 80 °C |

| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Inert (N₂ or Ar) |

Experimental Protocols

Protocol 1: General Procedure using Pd₂(dba)₃/XPhos

This protocol is a good starting point for a wide range of aryl and heteroaryl boronic acids.

Materials:

-

This compound (1.0 mmol, 1 equiv.)

-

Aryl or heteroarylboronic acid (1.2 mmol, 1.2 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 mmol, 3 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.)

-

Degassed 1,4-dioxane

-

Degassed deionized water

-

Reaction vial with a stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vial, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

-

Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Procedure using Pd(OAc)₂/SPhos

This protocol utilizes a different palladium precursor and ligand combination that can be effective for challenging couplings.

Materials:

-

This compound (1.0 mmol, 1 equiv.)

-

Aryl or heteroarylboronic acid (1.2 mmol, 1.2 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 4 mol%)

-

Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.)

-

Anhydrous, degassed toluene

-

Reaction vial with a stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and Cs₂CO₃ in a reaction vial.

-

Add anhydrous, degassed toluene (5 mL) to the vial.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 110 °C with stirring for 12-24 hours.

-

Follow steps 5-10 from Protocol 1 for workup and purification.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

References

The Versatility of 5-Chloro-2-(difluoromethoxy)pyridine: A Fluorinated Building Block for Novel Synthesis

For Immediate Release:

Shanghai, China – December 26, 2025 – 5-Chloro-2-(difluoromethoxy)pyridine is a key fluorinated building block increasingly utilized by researchers, scientists, and drug development professionals in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. The unique substitution pattern of this pyridine derivative, featuring a chlorine atom and a difluoromethoxy group, offers a versatile scaffold for creating complex molecules with enhanced metabolic stability, binding affinity, and other desirable physicochemical properties. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

The incorporation of fluorine-containing moieties, such as the difluoromethoxy group, is a well-established strategy in medicinal chemistry to modulate the biological activity and pharmacokinetic profile of drug candidates. The presence of the chlorine atom at the 5-position provides a reactive handle for a variety of cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse structural motifs.

Key Applications in Chemical Synthesis

This compound is a valuable precursor for a range of chemical transformations, including but not limited to:

-

Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent is amenable to popular cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental in the construction of biaryl and arylamine structures, which are common cores in many bioactive molecules.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further enhanced by the difluoromethoxy group, facilitates nucleophilic aromatic substitution reactions. This allows for the displacement of the chloro group by various nucleophiles, such as phenols, thiols, and amines, to generate a diverse library of derivatives.

Experimental Protocols

The following are representative protocols for common reactions involving this compound. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction.

Reaction Scheme:

Caption: General scheme for Suzuki-Miyaura coupling.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)

-

Base (e.g., Potassium carbonate, 2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

-

Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.

-

Add the palladium catalyst to the vessel under a positive flow of inert gas.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

| Arylboronic Acid Partner | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2 mol%) | Cs₂CO₃ | Toluene/H₂O | 100 | 6 | 92 |

| 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | Dioxane | 85 | 10 | 78 |

Note: Yields are representative and can vary based on the specific arylboronic acid and reaction conditions.

Protocol 2: Buchwald-Hartwig Amination of this compound with an Aniline

This protocol provides a general method for the palladium-catalyzed amination of the title compound.

Reaction Scheme:

Application Notes and Protocols for the Characterization of 5-Chloro-2-(difluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of 5-Chloro-2-(difluoromethoxy)pyridine, a key intermediate in pharmaceutical and agrochemical synthesis. The following methods are outlined to ensure comprehensive quality control and characterization, from purity assessment to structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and quantifying any related impurities. A reversed-phase HPLC method is generally suitable for this compound.

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of this compound and quantify impurities.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

This compound reference standard

-

Sample of this compound

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of Acetonitrile and Water. A common starting point is a gradient from 30% to 70% Acetonitrile over 20 minutes. The addition of 0.1% formic acid to the aqueous phase can improve peak shape.

-

Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., Acetonitrile) to a final concentration of 1 mg/mL.

-

Sample Solution Preparation: Prepare the sample solution by dissolving the test article in the same solvent to a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Gradient of Acetonitrile and Water

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 240 nm

-

Injection Volume: 10 µL

-

-

Data Analysis: The purity of the sample is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Data Presentation: HPLC Purity Analysis

| Parameter | Value |

| Retention Time | ~8.5 min |

| Purity (%) | >99.5% |

| Relative Retention Time of Impurity 1 | 0.85 |

| Area % of Impurity 1 | <0.15% |

| Relative Retention Time of Impurity 2 | 1.12 |

| Area % of Impurity 2 | <0.10% |

Note: The retention times and impurity profiles are representative and should be confirmed experimentally.

Experimental Workflow: HPLC Analysis

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It can be used to identify residual solvents and by-products from the synthesis of this compound, as well as to confirm the molecular weight of the target compound.

Experimental Protocol: GC-MS Analysis

Objective: To identify volatile impurities and confirm the molecular weight of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

-

A suitable solvent for sample dissolution (e.g., Dichloromethane or Ethyl Acetate, GC grade)

-

This compound sample

Procedure:

-

Sample Preparation: Dissolve the sample in the chosen solvent to a concentration of approximately 1 mg/mL.

-

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1)

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40-400

-

-

Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). The molecular ion peak in the mass spectrum of the main component should correspond to the molecular weight of this compound.

Data Presentation: GC-MS Analysis

| Parameter | Value |

| Retention Time | ~12.3 min |

| Molecular Ion (M+) | m/z 195/197 (Cl isotope pattern) |

| Key Fragment Ions | m/z 160, 130, 95 |

| Identified Impurities | Residual solvents (e.g., Dichloromethane) |

Note: Fragmentation patterns are predictive and require experimental confirmation.

Experimental Workflow: GC-MS Analysis

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms in the molecule.

Experimental Protocol: NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Reagents:

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

-

NMR Acquisition Parameters (¹H NMR):

-

Pulse Program: Standard single pulse

-

Number of Scans: 16

-

Relaxation Delay: 1 s

-

-

NMR Acquisition Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled single pulse

-

Number of Scans: 1024

-

Relaxation Delay: 2 s

-

-

NMR Acquisition Parameters (¹⁹F NMR):

-

Pulse Program: Proton-decoupled single pulse

-

Number of Scans: 64

-

Relaxation Delay: 2 s

-

-

Data Analysis: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation and phase correction. Assign the peaks in the resulting spectra to the corresponding atoms in the molecular structure.

Data Presentation: Predicted NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~8.2 | d | ~2.5 | H-6 |

| ¹H | ~7.8 | dd | ~8.5, 2.5 | H-4 |

| ¹H | ~7.0 | d | ~8.5 | H-3 |

| ¹H | ~7.5 | t | ~73 | -OCHF₂ |

| ¹³C | ~158 | t | C-2 | |

| ¹³C | ~148 | C-6 | ||

| ¹³C | ~140 | C-4 | ||

| ¹³C | ~128 | C-5 | ||

| ¹³C | ~115 | C-3 | ||

| ¹³C | ~114 | t | -OCHF₂ | |

| ¹⁹F | ~-80 | d | ~73 | -OCHF₂ |

Note: These are predicted chemical shifts and coupling constants. Actual values must be determined experimentally.

Logical Relationship: Structural Characterizationdot

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-(difluoromethoxy)pyridine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Chloro-2-(difluoromethoxy)pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method for synthesizing this compound is the O-difluoromethylation of 5-chloro-2-hydroxypyridine. This reaction is typically carried out using a difluorocarbene source, such as chlorodifluoromethane (CHClF2) or sodium chlorodifluoroacetate, in the presence of a base.

Q2: What are the primary byproducts I should expect in this synthesis?

The principal byproduct in the synthesis of this compound is the N-difluoromethylated isomer, 5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one . This arises from the ambident nucleophilic nature of the 5-chloro-2-pyridone tautomer. Additionally, unreacted 5-chloro-2-hydroxypyridine is also a common impurity.

Q3: Why is the N-difluoromethylated isomer formed?

5-Chloro-2-hydroxypyridine exists in tautomeric equilibrium with 5-chloro-2-pyridone. The pyridone tautomer possesses two nucleophilic centers: the oxygen atom and the nitrogen atom. Both can react with the electrophilic difluorocarbene intermediate, leading to the formation of a mixture of O- and N-alkylated products.[1][2]

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) is highly recommended. GC-MS is effective for identifying the main product and the N-isomer byproduct, as well as other potential volatile impurities. HPLC is a robust method for quantifying the purity of the final product and separating the O- and N-isomers. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is also crucial for structural elucidation and confirmation of the desired product and any isolated byproducts.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low yield of the desired O-isomer | Reaction conditions (temperature, pressure, base) favor N-alkylation. | Optimize reaction conditions. A study on the difluoromethylation of 2-pyridones suggests that the ratio of O- to N-isomer is sensitive to the reaction conditions.[1] Experiment with different bases (e.g., KOH, K2CO3) and solvent systems. |

| Incomplete reaction. | Increase reaction time or temperature. Ensure the difluorocarbene source is added in sufficient stoichiometry. | |

| High percentage of the N-isomer byproduct | The tautomeric equilibrium favors the pyridone form, making the nitrogen atom more accessible. | Modify the reaction solvent to influence the tautomeric equilibrium. Protic solvents may favor the hydroxypyridine form to some extent through hydrogen bonding. |

| The chosen base may deprotonate the nitrogen more readily. | Screen different bases. A weaker base might show different selectivity. | |

| Presence of unreacted 5-chloro-2-hydroxypyridine | Insufficient amount of difluoromethylating agent. | Use a slight excess of the difluorocarbene precursor. |

| Poor reactivity of the starting material. | Ensure the starting material is of high purity and dry. Water can consume the difluorocarbene. | |

| Difficulty in separating the O- and N-isomers | The isomers may have similar polarities. | Utilize a high-resolution HPLC column and optimize the mobile phase for better separation. Preparative chromatography may be necessary for purification. |

| Co-distillation during workup. | Employ fractional distillation under reduced pressure if the boiling points are sufficiently different. Otherwise, column chromatography is the preferred method. |

Experimental Protocols

General Protocol for O-difluoromethylation of 5-chloro-2-hydroxypyridine

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and scales.

-

Reaction Setup : To a solution of 5-chloro-2-hydroxypyridine in a suitable aprotic solvent (e.g., DMF, NMP), add a base (e.g., potassium hydroxide or potassium carbonate). The reaction vessel should be equipped with a stirrer, a thermometer, and a gas inlet/outlet.

-

Difluoromethylation : Introduce the difluoromethylating agent. If using chlorodifluoromethane (CHClF2), it can be bubbled through the reaction mixture at a controlled rate and temperature. If using a solid precursor like sodium chlorodifluoroacetate, it can be added portion-wise.

-

Reaction Monitoring : Monitor the progress of the reaction by taking aliquots and analyzing them by GC-MS or HPLC to check for the consumption of the starting material and the formation of the O- and N-isomers.

-

Workup : Once the reaction is complete, cool the mixture and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired this compound from the N-isomer and other impurities.

Visualizations

Synthesis Pathway and Byproduct Formation

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: 5-Chloro-2-(difluoromethoxy)pyridine Purification

This technical support center provides guidance and troubleshooting for the purification of 5-Chloro-2-(difluoromethoxy)pyridine, a key intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound and similar halogenated pyridine derivatives are fractional distillation under reduced pressure, column chromatography on silica gel, and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. For instance, in syntheses starting from 2,3,5-trichloropyridine, incompletely reacted intermediates may be present.

Q3: How can I effectively remove colored impurities from my product?

A3: Colored impurities can often be removed by treating the crude product with activated carbon followed by filtration before the final purification step. Recrystallization is also a highly effective method for removing colored byproducts.

Q4: My purified this compound is unstable. How should it be stored?

A4: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Purification Protocols

Fractional Distillation (for liquid crude product)

Fractional distillation is a suitable method for purifying liquid this compound on a larger scale, separating it from less volatile or more volatile impurities.

Experimental Protocol:

-

Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum pump, a Vigreux or packed column, a condenser, a receiving flask, and a temperature probe. Ensure all glassware is dry.

-

Sample Loading: Charge the distillation flask with the crude this compound. Add a few boiling chips or a magnetic stir bar for smooth boiling.

-

Distillation:

-

Gradually reduce the pressure to the desired level.

-

Heat the distillation flask gently.

-

Collect and discard the initial low-boiling fraction.

-

Collect the main fraction at the expected boiling point of this compound under the applied pressure.

-

Stop the distillation before all the material in the flask has evaporated to avoid concentrating potentially explosive residues.

-

-

Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or ¹H NMR.

| Parameter | Value |

| Predicted Boiling Point | 170.9 ± 35.0 °C at 760 mmHg |

| Vacuum | Typically 1-10 mmHg |

| Expected Purity | >98% (GC) |

Column Chromatography

Column chromatography is ideal for small to medium-scale purification and for separating impurities with similar boiling points to the product.

Experimental Protocol:

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

-

Elution: Elute the column with a suitable solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common eluent system is a gradient of ethyl acetate in hexane.

-

Fraction Collection: Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).

-

Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

| Parameter | Recommended Conditions |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., 100:0 to 90:10) |

| Detection | UV light (254 nm) |

Recrystallization (for solid crude product or if the product can be solidified)

Recrystallization is an excellent technique for achieving high purity of solid compounds.

Experimental Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for pyridine derivatives include ethanol, methanol, or mixed solvent systems like ethyl acetate/hexane.

-

Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Crystal Collection: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the purified crystals under vacuum.

| Parameter | Suggested Solvents |

| Single Solvents | Ethanol, Isopropanol |

| Solvent Systems | Ethyl Acetate/Hexane, Dichloromethane/Hexane |

Troubleshooting Guides

Fractional Distillation Troubleshooting